1-[2-(Dimethylamino)ethyl]-5-(4-bromophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]fu ran-2-yl)carbonyl]-3-pyrrolin-2-one
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Overview
Description
1-[2-(Dimethylamino)ethyl]-5-(4-bromophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Dimethylamino)ethyl]-5-(4-bromophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one typically involves multiple steps. One common method starts with the reaction of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes. This reaction yields 5-aryl-3-hydroxy-4-(2-hydroxyphenyl)-1-[2-(dimethylamino)ethyl]-1,5-dihydro-2H-pyrrol-2-ones, which can be further converted into the desired compound by heating in acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Dimethylamino)ethyl]-5-(4-bromophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(Dimethylamino)ethyl]-5-(4-bromophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-(Dimethylamino)ethyl]-5-(4-bromophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-[2-(Dimethylamino)ethyl]-5-phenyl-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one: Similar structure but lacks the bromine atom.
1-[2-(Dimethylamino)ethyl]-5-(4-chlorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one: Similar structure but has a chlorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 1-[2-(Dimethylamino)ethyl]-5-(4-bromophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one imparts unique reactivity and properties compared to its analogs. This makes it particularly useful in specific chemical reactions and applications where the bromine atom plays a crucial role.
Properties
Molecular Formula |
C24H23BrN2O5 |
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Molecular Weight |
499.4 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H23BrN2O5/c1-26(2)11-12-27-20(14-7-9-16(25)10-8-14)19(22(29)24(27)30)21(28)18-13-15-5-4-6-17(31-3)23(15)32-18/h4-10,13,20,29H,11-12H2,1-3H3 |
InChI Key |
VFVWGWYGGVDJNA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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